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Compound of Interest

Compound Name: Methyl 6-amino-2-methylnicotinate

CAS No.: 872355-52-7

Cat. No.: B1455499 Get Quote

Methyl 6-amino-2-methylnicotinate is a substituted pyridine derivative that serves as a

valuable intermediate in the synthesis of more complex molecules, particularly in the fields of

medicinal chemistry and materials science. Its unique arrangement of electron-donating

(amino, methyl) and electron-withdrawing (methyl ester) groups on the pyridine ring creates a

distinct electronic environment. Accurate structural confirmation and purity assessment are

paramount for its application in drug development and research, making Nuclear Magnetic

Resonance (NMR) spectroscopy the definitive analytical tool.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl 6-amino-2-
methylnicotinate. We will move beyond simple data reporting to explore the underlying

principles that govern the spectral features of this molecule. By understanding the causal

relationships between molecular structure and NMR observables, researchers can confidently

assign spectra, verify synthesis, and troubleshoot experimental outcomes.

Caption: Molecular structure of Methyl 6-amino-2-methylnicotinate.

Foundational Principles: Substituent Effects on the
Pyridine Ring
The chemical shifts observed in the NMR spectrum are a direct consequence of the electronic

environment of each nucleus. In methyl 6-amino-2-methylnicotinate, three distinct functional
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groups modulate the electron density of the pyridine ring, leading to predictable upfield

(shielded) or downfield (deshielded) shifts.

Amino Group (-NH₂ at C-6): As a powerful electron-donating group (EDG) through

resonance, the amino group significantly increases electron density at the ortho (C-5) and

para (C-4) positions. This causes a pronounced upfield (shielding) effect on these nuclei and

their attached protons.

Methyl Group (-CH₃ at C-2): This is a weak electron-donating group through induction,

causing a modest shielding effect on the ring carbons, particularly the ipso-carbon (C-2) and

ortho-carbon (C-3).

Methyl Ester (-COOCH₃ at C-3): This is a strong electron-withdrawing group (EWG) through

both induction and resonance. It de-shields the entire ring system, but its effect is most

pronounced at the ipso (C-3) and ortho (C-2, C-4) positions.

The final chemical shift of each nucleus is a composite of these competing electronic

influences. Understanding this interplay is key to correctly assigning the spectrum.

Electron Donating Groups (EDG)
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Caption: Electronic influence of substituents on the pyridine ring.
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¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments,

their electronic shielding, and the connectivity between neighboring protons. For methyl 6-
amino-2-methylnicotinate, five unique signals are expected.

Table 1: Predicted ¹H NMR Spectral Data
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale for
Prediction

H-5 7.5 - 7.8 Doublet (d) ~8.0 - 9.0

Ortho to the

EWG at C-3 and

meta to the EDG

at C-6. Expected

to be the most

downfield

aromatic proton.

Coupled to H-4.

H-4 6.2 - 6.5 Doublet (d) ~8.0 - 9.0

Para to the

strong EDG (-

NH₂) at C-6,

resulting in a

significant upfield

shift. Coupled to

H-5.

-NH₂ 4.5 - 5.5
Broad Singlet (br

s)
N/A

Chemical shift is

variable and

depends on

solvent,

concentration,

and temperature.

Broad due to

quadrupole

broadening and

potential

exchange.

-OCH₃ (Ester) 3.8 - 3.9 Singlet (s) N/A

Typical region for

methyl ester

protons. Not

coupled to other

protons.
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-CH₃ (Ring) 2.3 - 2.5 Singlet (s) N/A

Typical region for

a methyl group

on an aromatic

ring. Not coupled

to other protons.

Note: Predicted values are based on additive models and analysis of similar substituted

pyridines. Actual values may vary based on solvent and experimental conditions.

Causality in Proton Assignments
Aromatic Region (H-4 and H-5): The two aromatic protons form a simple AX spin system. H-

5 is adjacent to the electron-withdrawing ester group, placing it significantly downfield.

Conversely, H-4 is para to the strongly electron-donating amino group, which provides

substantial shielding and shifts its signal far upfield compared to an unsubstituted pyridine.[1]

The large coupling constant (~8-9 Hz) is characteristic of ortho-coupling between protons on

a pyridine ring.

Substituent Protons: The methyl ester (-OCH₃) and ring methyl (-CH₃) protons appear as

sharp singlets as they have no adjacent proton neighbors to couple with. Their chemical

shifts are highly characteristic for these functional groups.[2] The amino (-NH₂) protons

typically appear as a broad signal due to rapid chemical exchange and quadrupolar coupling

with the ¹⁴N nucleus. Its position is highly sensitive to hydrogen bonding with the solvent.[3]

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

For this molecule, eight distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Spectral Data
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C=O (Ester) 166 - 168

Characteristic downfield shift

for a carbonyl carbon in an

ester.

C-6 158 - 162

Directly attached to the

strongly donating amino group,

causing significant deshielding

(alpha-effect).

C-2 155 - 159

Attached to nitrogen and a

methyl group. Deshielded by

the adjacent nitrogen.

C-5 138 - 142

Deshielded by the adjacent

ring nitrogen and the C-3 ester

group.

C-3 105 - 110

Shielded due to being meta to

the -NH₂ group but deshielded

by the attached ester. This

carbon's position is a balance

of effects.

C-4 103 - 108

Strongly shielded (upfield shift)

due to being para to the

electron-donating -NH₂ group.

-OCH₃ (Ester) 51 - 53
Typical chemical shift for a

methyl ester carbon.

-CH₃ (Ring) 22 - 25
Typical upfield chemical shift

for an aromatic methyl carbon.

Note: Predictions are derived from established substituent chemical shift (SCS) effects on

pyridine rings.[4][5] The presence of multiple, competing groups makes precise prediction

challenging without empirical data.
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Causality in Carbon Assignments
The chemical shifts of the ring carbons are a complex interplay of substituent effects.

C-6 and C-2: These carbons, directly bonded to heteroatoms (N) or electron-donating

groups, are found far downfield. The C-6 carbon, attached to the amino group, is expected to

be the most downfield of the ring carbons due to the direct attachment of the electronegative

nitrogen.

C-4: The most shielded aromatic carbon is C-4, which is positioned para to the powerful -

NH₂ donor. This results in a dramatic upfield shift into a region not typical for pyridine

carbons.

C-3 and C-5: C-3 is directly attached to the electron-withdrawing carbonyl group. C-5 is ortho

to the C-6 amino group but also ortho to the ring nitrogen's influence from the other side.

Their shifts reflect a balance of these competing influences.

Experimental Protocols for Self-Validating Data
To ensure the acquisition of high-quality, trustworthy NMR data, a standardized and self-

validating protocol is essential.

Protocol 1: ¹H and ¹³C NMR Sample Preparation and
Acquisition

Sample Preparation: a. Weigh approximately 10-15 mg of methyl 6-amino-2-
methylnicotinate for ¹H NMR (or 40-60 mg for ¹³C NMR) and transfer to a clean, dry NMR

tube.[6] b. Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

Rationale: CDCl₃ is a standard, non-polar solvent. DMSO-d₆ is a polar aprotic solvent that is

excellent for dissolving polar compounds and often results in sharper NH and OH peaks.[7]

c. Cap the tube and gently invert to dissolve the sample completely. A brief period in an

ultrasonic bath may aid dissolution. d. Ensure the solution is clear and free of particulate

matter before insertion into the spectrometer.

¹H NMR Acquisition (400 MHz Example): a. Insert the sample into the NMR magnet and

allow it to thermally equilibrate for 2-3 minutes. b. Perform standard instrument tuning,

locking (on the deuterium signal of the solvent), and shimming procedures to optimize
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magnetic field homogeneity. c. Acquire a standard single-pulse ¹H spectrum. Use a 30-45

degree pulse angle and a relaxation delay of 2-5 seconds. d. Process the data with Fourier

transformation, phase correction, and baseline correction. e. Calibrate the chemical shift

scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm,

DMSO-d₆ at 2.50 ppm).[7]

¹³C NMR Acquisition (100 MHz Example): a. Using the same sample, switch the

spectrometer to the ¹³C channel. b. Use a standard proton-decoupled pulse sequence (e.g.,

zgpg30). c. Set an appropriate spectral width (~200-220 ppm). d. The number of scans will

depend on the sample concentration but will typically range from 128 to 1024 scans to

achieve an adequate signal-to-noise ratio.[6] e. Process the data similarly to the ¹H

spectrum. f. Calibrate the chemical shift scale using the solvent peak (e.g., the central peak

of the CDCl₃ triplet at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[6][7]

Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides a wealth of information, 2D NMR experiments are the gold standard

for irrefutable structural confirmation. They reveal through-bond and through-space correlations

between nuclei.

Caption: Key expected 2D NMR correlations for structure verification.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show a cross-peak between

H-4 and H-5, definitively confirming their ortho-relationship and validating the AX spin system

assignment.

HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly

attached carbons. It would show correlations for H-4/C-4, H-5/C-5, the ester methyl

protons/carbon, and the ring methyl protons/carbon, allowing for secure assignment of the

protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for piecing

together the molecular skeleton. It reveals 2- and 3-bond correlations between protons and

carbons. Key expected correlations include:

Ester Methyl Protons (-OCH₃) to the carbonyl carbon (C=O) and C-3. This confirms the

placement of the methyl ester group at the C-3 position.
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Ring Methyl Protons (-CH₃) to C-2 and C-3, confirming its position at C-2.

H-4 to C-2, C-6, and the ipso-carbon C-3, confirming the connectivity around the ring.

Conclusion
The NMR spectra of methyl 6-amino-2-methylnicotinate are a rich source of structural

information, governed by the predictable electronic effects of its substituent groups. The strong

electron-donating amino group dominates the spectrum, causing significant shielding at the C-4

and C-5 positions, while the electron-withdrawing methyl ester deshields its local environment.

A comprehensive analysis combining 1D ¹H and ¹³C NMR with 2D correlation experiments like

COSY, HSQC, and HMBC allows for the complete and unambiguous assignment of every

nucleus. The protocols and interpretive logic presented in this guide provide researchers with a

robust framework for validating the synthesis and ensuring the integrity of this important

chemical intermediate.

References
Spectroscopy Letters. 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis

Online. [Link]

Gao, F., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the

Application in “Click and Probing”. Molecules, 27(5), 1563. PubMed Central. [Link]

PubChem. Methyl 6-aminonicotinate. National Institutes of Health. [Link]

Li, Z., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in

Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical &

Engineering Data, 67(6), 1599–1610. ACS Publications. [Link]

SBDC. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution

Methods and Applications in Organic Chemistry and Biochemistry. ACS Publications. [Link]

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of

heterocyclic structures. ESA-IPB. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1455499?utm_src=pdf-body
https://www.tandfonline.com/doi/abs/10.1080/00387018508062299
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911422/
https://pubchem.ncbi.nlm.nih.gov/compound/737487
https://pubs.acs.org/doi/10.1021/acs.jced.2c00115
https://sbdc.co.in/wp-content/uploads/2021/11/48-methyl-6-methyinicotinate.pdf
https://pubs.acs.org/doi/abs/10.1021/ed068pA221.1
https://esa.ipb.pt/artur.silva/artigos/NMR_review.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some

Diazine N‐Oxides. [Link]

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

[Link]

Kurpiewska, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on

the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34),

13511–13524. PubMed Central. [Link]

Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and....

[Link]

MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click

and Probing”. [Link]

YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]

Reich, H. J. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel

Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

Krygowski, T. M., et al. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-

Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 433-444. MDPI. [Link]

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory

Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic

Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. ACS Publications. [Link]

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.researchgate.net/publication/229891825_15N-NMR_Studies_of_Aminopyridines_Aminopyrimidines_and_of_Some_Diazine_N-Oxides
https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl2_265431355
https://www.jeol.co.jp/en/products/nmr/basics.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9436573/
https://www.researchgate.net/figure/15-N-Chemical-Shifts-ppm-of-Free-and-Protonated-Pyridine-PY-and_tbl1_258385750
https://www.mdpi.com/1420-3049/27/5/1563
https://www.youtube.com/watch?v=Ev73n-y9aR4
https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/hdata.htm
https://www.mdpi.com/1420-3049/29/4/870
https://www.mdpi.com/1420-3049/5/4/433
https://www.acdlabs.com/blog/the-basics-of-interpreting-a-proton-1h-nmr-spectrum/
https://pubs.acs.org/doi/10.1021/jo971176v
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR

Data, Crystal Structures, and Catalytic Activity. [Link]

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A

Comparative Consideration. [Link]

Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine

and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(6), 569–575. PubMed

Central. [Link]

WIPO Patentscope. CN114437025 - Racemic 6-methyl nicotine as well as preparation

method and application thereof. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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